molecular formula C16H13Cl2N3O B12738596 Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- CAS No. 88965-04-2

Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-

Cat. No.: B12738596
CAS No.: 88965-04-2
M. Wt: 334.2 g/mol
InChI Key: QGEHOVWWEAMDNU-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its wide range of applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of chlorine atoms on the phenyl ring and the pyridine ring enhances its chemical reactivity and potential biological activity .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-3-propanols .

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, antituberculosis, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

What sets imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of chlorine atoms on both the phenyl and pyridine rings can enhance its potency and selectivity in various applications .

Properties

CAS No.

88965-04-2

Molecular Formula

C16H13Cl2N3O

Molecular Weight

334.2 g/mol

IUPAC Name

3-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

InChI

InChI=1S/C16H13Cl2N3O/c17-11-3-1-10(2-4-11)16-13(6-7-14(19)22)21-9-12(18)5-8-15(21)20-16/h1-5,8-9H,6-7H2,(H2,19,22)

InChI Key

QGEHOVWWEAMDNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CCC(=O)N)Cl

Origin of Product

United States

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